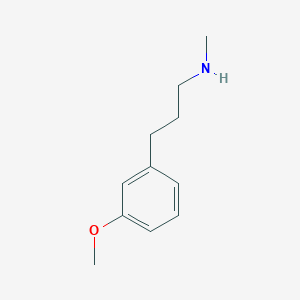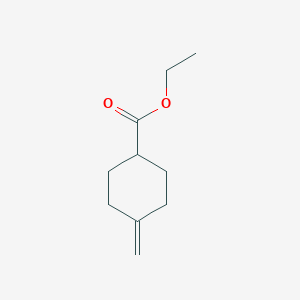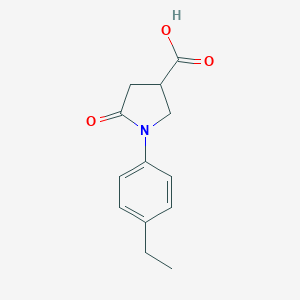![molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5](/img/structure/B175270.png)
[(2-Amino-2-oxoethyl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2-Amino-2-oxoethyl)thio]acetic acid” is a derivative of carboxylic acid and can be used as an organic reagent . It has a molecular formula of C4H7NO3S .
Synthesis Analysis
The synthesis of “[(2-Amino-2-oxoethyl)thio]acetic acid” usually involves the following steps :Molecular Structure Analysis
The molecular structure of “[(2-Amino-2-oxoethyl)thio]acetic acid” is represented by the SMILES string O=C(CSCC(O)=O)N . It has a molecular weight of 149.17 Da .Physical And Chemical Properties Analysis
“[(2-Amino-2-oxoethyl)thio]acetic acid” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Role in SARS-CoV-2 Interaction and Cardiovascular Implications
Research highlights the critical role of ACE2 as a receptor for SARS-CoV-2, implicating amino acid sequences in the virus's pathogenicity and the host's immune response. ACE2's involvement in amino acid transport, cardiovascular system regulation, and its potential as a therapeutic target underscores the significance of amino acid-related compounds in medical research and therapy development (Gheblawi et al., 2020).
Antioxidant and Antiradical Activities
Compounds with open thiogroup, akin to the thio-functional group in [(2-Amino-2-oxoethyl)thio]acetic acid, exhibit high antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, indicating their potential in mitigating oxidative stress and supporting biochemical processes in radiation-exposed patients. This underscores the compound's potential in research focused on antioxidant mechanisms and protective therapies (Kaplaushenko, 2019).
Biomedical Applications of Poly(amino acid)s
The use of poly(amino acid)s, which include compounds related to [(2-Amino-2-oxoethyl)thio]acetic acid, in developing highly branched polymers for biomedical applications, offers insights into the potential uses of such compounds. These polymers, owing to their biocompatibility, biodegradability, and metabolizable degradation products, hold promise in drug and gene delivery systems, highlighting an area of significant interest for further exploration (Thompson & Scholz, 2021).
Amino Acid Spin Labeling in Peptide Studies
The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its use in peptide studies through EPR spectroscopy provide a precedent for the use of amino acid derivatives in analyzing peptide structure and interactions. This suggests the potential of [(2-Amino-2-oxoethyl)thio]acetic acid, or derivatives thereof, in similar spectroscopic studies to understand peptide dynamics and interactions, offering a methodological application in biochemical research (Schreier et al., 2012).
Implications in Inflammatory Processes
Exploring the role of ACE2, which is associated with amino acid transport and metabolic processes, in inflammatory bowel disease (IBD) provides a model for investigating how amino acid-related compounds may impact inflammation and disease pathology. Research into ACE2's functions suggests a complex interaction between amino acid metabolism, inflammation, and therapeutic targeting, relevant to compounds like [(2-Amino-2-oxoethyl)thio]acetic acid (Ferreira-Duarte et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-amino-2-oxoethyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPWPHSXGCYTPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326728 |
Source


|
| Record name | [(2-amino-2-oxoethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Amino-2-oxoethyl)thio]acetic acid | |
CAS RN |
13330-87-5 |
Source


|
| Record name | [(2-amino-2-oxoethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


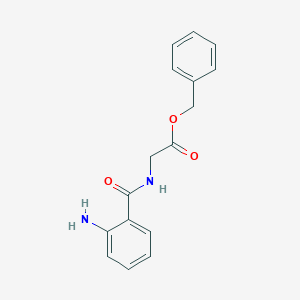

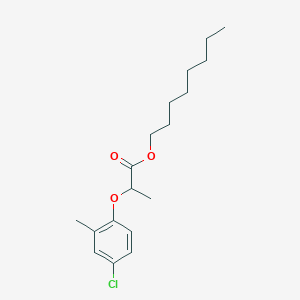

![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

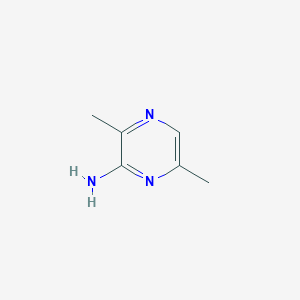

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)
